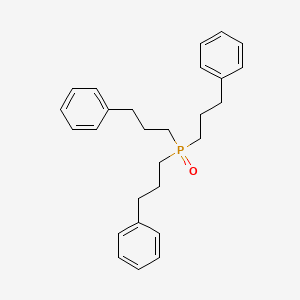
N'-(2,4-Dichlorophenyl)-N,N-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,4-Dichlorophenyl)-N,N-dimethylurea is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical properties and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(2,4-Dichlorophenyl)-N,N-dimethylurea can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloroaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of N’-(2,4-Dichlorophenyl)-N,N-dimethylurea often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure. The final product is then purified through crystallization or distillation to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2,4-Dichlorophenyl)-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds.
Applications De Recherche Scientifique
N’-(2,4-Dichlorophenyl)-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N’-(2,4-Dichlorophenyl)-N,N-dimethylurea involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
- 2,4-Dichlorophenyl isothiocyanate
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
N’-(2,4-Dichlorophenyl)-N,N-dimethylurea stands out due to its unique combination of chemical stability and reactivity. Unlike some similar compounds, it exhibits a broader range of reactivity, making it a valuable tool in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
19834-83-4 |
|---|---|
Formule moléculaire |
C9H10Cl2N2O |
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3,(H,12,14) |
Clé InChI |
UZOKKCRCTNFCDX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)
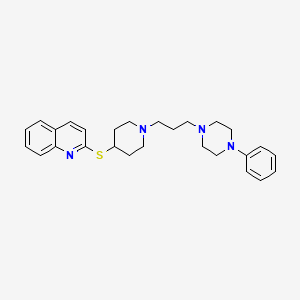
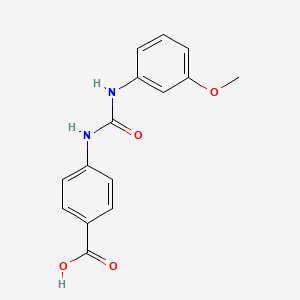
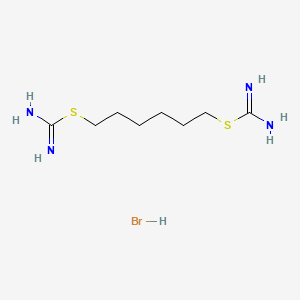
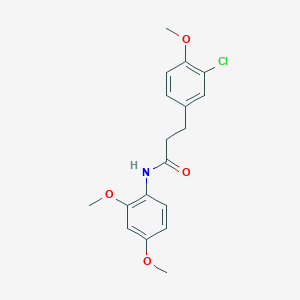

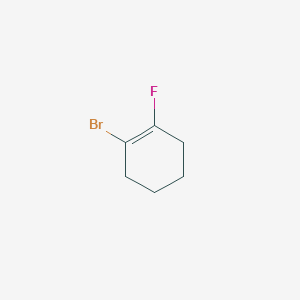

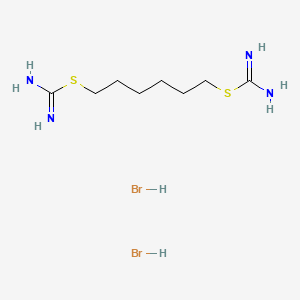
![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)
![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)

